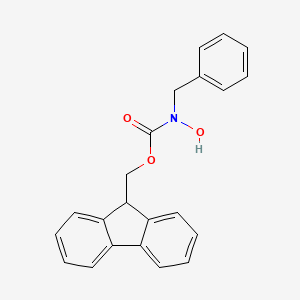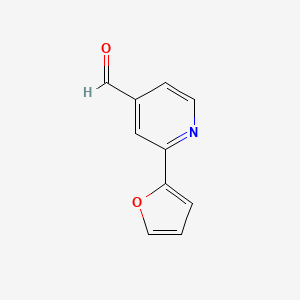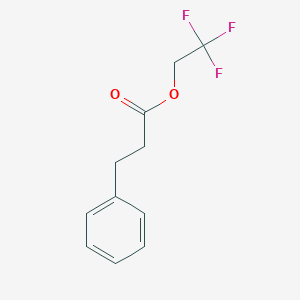
5-フルオロ-7-メトキシ-1H-インドール
説明
Synthesis Analysis
Indole derivatives, such as 5-Fluoro-7-methoxy-1H-indole, have been synthesized using various methods . One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The InChI code for 5-Fluoro-7-methoxy-1H-indole is 1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
5-Fluoro-7-methoxy-1H-indole is a light yellow liquid . It has a molecular weight of 165.17 .科学的研究の応用
抗ウイルス用途
5-フルオロ-7-メトキシ-1H-インドール誘導体は、その抗ウイルス特性について調査されてきました。 研究によると、特定の誘導体は、インフルエンザAやコクサッキーB4ウイルスを含む、さまざまなRNAウイルスおよびDNAウイルスの阻害活性を示します 。これらの化合物は、潜在的に抗ウイルス薬に開発されるか、ウイルス-宿主の相互作用やウイルスの複製メカニズムに関するさらなる研究の基盤として役立ちます。
抗炎症および鎮痛作用
インドール誘導体は、5-フルオロ-7-メトキシ-1H-インドール構造を持つものも含めて、抗炎症および鎮痛作用を示しています。 これらの化合物は、インドメタシンやセレコキシブなどの既存の薬剤と比較されており、潰瘍形成指数が低く、炎症と痛みを軽減する有望な結果を示しています 。これは、副作用の少ない、新しいタイプの抗炎症薬を開発する可能性を示唆しています。
抗がん研究
インドール核は、多くの合成薬剤分子に見られる一般的な特徴であり、その誘導体は抗がん特性について研究されています。 5-フルオロ-7-メトキシ-1H-インドールは、複数の受容体に高い親和性で結合できるため、さまざまながん経路を標的にする新しい治療薬を開発するための貴重な足場となっています .
農業研究
農業分野では、インドール誘導体は、植物成長調節剤として役割を果たしています。例えば、インドール-3-酢酸は、細胞分裂と成長に影響を与える植物ホルモンです。 5-フルオロ-7-メトキシ-1H-インドールの誘導体は、成長促進剤または成長阻害剤として作用する可能性について研究されており、作物の収量最適化や植物病害管理に貢献しています .
バイオテクノロジー生産
インドール誘導体のバイオテクノロジー生産は、幅広い用途があるため、注目を集めています。 微生物細胞工場の進歩により、再生可能な資源から5-フルオロ-7-メトキシ-1H-インドール誘導体を効率的に生産することが可能となり、医薬品、天然色素、または香料および香料産業で使用することができます .
環境研究
インドール誘導体は、環境研究、特に微生物の相互作用やクオラムセンシングの文脈においても関連しています。 これらの化合物のシグナル伝達役割を理解することで、微生物の生態系に関する洞察が得られ、有害な細菌集団を制御するための戦略を開発することができます .
将来の方向性
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
作用機序
Target of Action
It is known that indole derivatives, which include 5-fluoro-7-methoxy-1h-indole, bind with high affinity to multiple receptors . This suggests that 5-Fluoro-7-methoxy-1H-indole may interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would likely depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
5-Fluoro-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to inhibition or activation of their functions.
Cellular Effects
5-Fluoro-7-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in inflammatory responses, leading to reduced inflammation. Additionally, 5-Fluoro-7-methoxy-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-7-methoxy-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, 5-Fluoro-7-methoxy-1H-indole may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-methoxy-1H-indole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, 5-Fluoro-7-methoxy-1H-indole may undergo degradation, leading to a reduction in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-methoxy-1H-indole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
5-Fluoro-7-methoxy-1H-indole is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic pathways of 5-Fluoro-7-methoxy-1H-indole can also affect the levels of metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 5-Fluoro-7-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 5-Fluoro-7-methoxy-1H-indole within cells can affect its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of 5-Fluoro-7-methoxy-1H-indole plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Fluoro-7-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production.
特性
IUPAC Name |
5-fluoro-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIWZSWASICJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855676 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227561-74-1 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



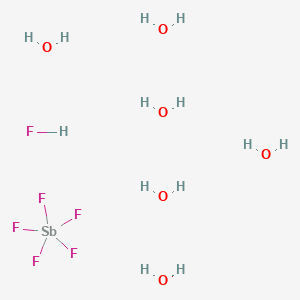
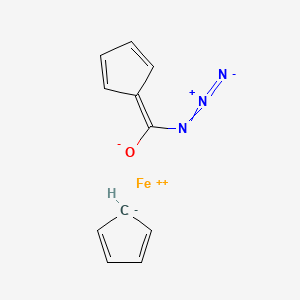
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)

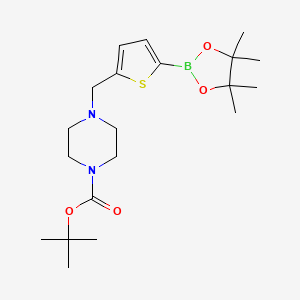
![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)
